Glycidol

Catalog No.
S582125
CAS No.
556-52-5
M.F
C3H6O2
M. Wt
74.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycidol

CAS Number

556-52-5

Product Name

Glycidol

IUPAC Name

oxiran-2-ylmethanol

Molecular Formula

C3H6O2

Molecular Weight

74.08 g/mol

InChI

InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2

InChI Key

CTKINSOISVBQLD-UHFFFAOYSA-N

SMILES

Array

solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992)
Soluble in water, alcohol, and ether
Miscible with water /1.0X10+6 mg/L/
Solubility in water: miscible
Miscible

Synonyms

2-Oxiranemethanol; 2,3-Epoxy-1-propanol; Oxiranemethanol; (RS)-Glycidol; (+/-)-2,3-Epoxy-1-propanol; (+/-)-Glycidol;1-Hydroxy-2,3-epoxypropane; 2-(Hydroxymethyl)oxirane; Epihydrin Alcohol; Epiol OH; Glycide; Glycidyl Alcohol; NSC 46096; Oxiran-2-ylme

Canonical SMILES

C1C(O1)CO

The exact mass of the compound Glycidol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 64° f (ntp, 1992)13.50 msoluble in water, alcohol, and ethermiscible with water /1.0x10+6 mg/l/solubility in water: misciblemiscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46096. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Propanols - Supplementary Records. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Mutagens, Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Glycidol (2,3-epoxy-1-propanol) is a highly reactive, bifunctional C3 building block featuring both a terminal epoxide ring and a primary hydroxyl group . In industrial and laboratory procurement, it is primarily sourced as a latent AB2 monomer for the synthesis of hyperbranched polyglycerols (HPGs), a reactive diluent for epoxy resins, and a precursor for chiral intermediates [1]. Its dual functionality allows it to undergo both nucleophilic ring-opening and hydroxyl-mediated functionalization, making it a critical material for high-performance coatings, biomedical hydrogels, and halogen-free specialty chemicals where standard mono-functional epoxides are structurally insufficient.

Substituting glycidol with standard epoxides like epichlorohydrin (ECH) or propylene oxide (PO) fundamentally alters reaction pathways and product architectures. While ECH is a cheaper structural analog, its use inherently generates stoichiometric chloride byproducts (e.g., NaCl) and trace chlorinated impurities (such as 3-MCPD), which are strictly prohibited in electronic-grade encapsulants and biomedical polymers [1]. Furthermore, mono-functional epoxides like PO and ethylene oxide (EO) can only propagate linearly; they lack the primary hydroxyl group required to act as an AB2 monomer, making them incapable of one-step ring-opening multibranching polymerization (ROMBP) to form hyperbranched topologies without complex, multi-step protection-deprotection schemes [2].

Superior Reactivity Ratios for Multibranching Polymerization

In anionic ring-opening copolymerizations, glycidol acts as a latent AB2 monomer, whereas propylene oxide (PO) acts as a linear AB monomer. Kinetic studies using cesium alkoxide initiators demonstrate that glycidol exhibits a drastically higher reactivity ratio compared to PO [1]. Specifically, the reactivity ratio for glycidol (rG) is 4.70, while the ratio for PO (rPO) is only 0.17 [1]. This massive differential ensures that glycidol rapidly incorporates to form highly branched glycerol units, enabling the direct synthesis of hyperbranched polyether polyols—a topological architecture impossible to achieve using neat PO.

Evidence DimensionCopolymerization Reactivity Ratio (Cs+ counterion)
Target Compound DataGlycidol: rG = 4.70
Comparator Or BaselinePropylene Oxide: rPO = 0.17
Quantified DifferenceGlycidol is incorporated >27 times more favorably than PO during copolymerization
ConditionsAnionic ring-opening copolymerization in DMSO monitored via in situ 1H NMR

Buyers synthesizing hyperbranched polymers, multiarm star topologies, or thermoresponsive polyols must procure glycidol to achieve the necessary degree of branching that mono-functional alkylene oxides cannot provide.

Elimination of Chlorinated Byproducts in Epoxy Resin Synthesis

Epichlorohydrin (ECH) is the traditional precursor for glycidyl ethers and epoxy resins, but its reaction pathway relies on dehydrohalogenation, which generates stoichiometric amounts of sodium chloride and trace chlorinated organic impurities (e.g., dichloropropanols and monochloropropanediol) [1]. Glycidol provides a direct, halogen-free alternative route to functional epoxides. Because glycidol utilizes its primary hydroxyl or epoxide group without a leaving-group halogen, it completely eliminates chloride generation [1]. This absence of residual chlorine is critical for electronic-grade epoxy reactive diluents, where trace halides cause corrosion in microelectronics.

Evidence DimensionHalogen byproduct generation
Target Compound DataGlycidol: 0% chloride generation (halogen-free pathway)
Comparator Or BaselineEpichlorohydrin: 1 equivalent of chloride (NaCl) per epoxide ring formed + trace organochlorines
Quantified DifferenceComplete elimination of stoichiometric chloride waste and trace organochlorines
ConditionsSynthesis of glycidyl ethers and functional epoxides in aqueous/basic environments

Procuring glycidol instead of epichlorohydrin is essential for manufacturing electronic-grade resins and medical-grade polymers where trace chlorine contamination leads to product failure or regulatory rejection.

Process Efficiency in Direct Ring-Opening Multibranching Polymerization (ROMBP)

The synthesis of hyperbranched polyglycerols historically required the use of protected glycidyl ethers to prevent unwanted side reactions, necessitating costly post-polymerization deprotection steps. Glycidol, functioning as a latent AB2 monomer, allows for direct, one-step Ring-Opening Multibranching Polymerization (ROMBP) when using a slow monomer addition technique [1]. Under controlled anionic conditions (e.g., 10% deprotonated TMP initiator), glycidol yields hyperbranched polyethers with exceptionally narrow polydispersities (Mw/Mn = 1.13–1.47) and controlled molecular weights (Mn = 1250–6500) without any protection/deprotection cycles [1].

Evidence DimensionSynthetic Steps to Hyperbranched Polyglycerol
Target Compound DataGlycidol: 1 step (Direct ROMBP via slow addition)
Comparator Or BaselineProtected Glycidyl Ethers: 3 steps (Protection, Polymerization, Deprotection)
Quantified DifferenceElimination of 2 synthetic steps and associated solvent/reagent waste
ConditionsAnionic multibranching polymerization with partially deprotonated initiator

For industrial scale-up of hyperbranched polyglycerols, procuring glycidol drastically reduces cycle times, solvent consumption, and overall manufacturing costs compared to using protected intermediates.

Synthesis of Hyperbranched Polyglycerols (HPGs) for Biomedical Hydrogels

Due to its latent AB2 monomer structure and high reactivity ratio, glycidol is the definitive precursor for one-step ring-opening multibranching polymerization (ROMBP) [1]. This makes it the ideal choice for producing highly branched, biocompatible polyglycerol scaffolds used in drug delivery and hydrogel formulations, where linear polymers like PEG are structurally insufficient.

Electronic-Grade Reactive Diluents for Epoxy Resins

Glycidol acts as a highly effective, low-viscosity reactive diluent. Because its incorporation pathway is entirely halogen-free—unlike epichlorohydrin, which leaves trace chlorides[2]—glycidol is prioritized in the procurement of resins for semiconductor encapsulation and microelectronics, where trace halides would cause catastrophic corrosion.

Multiarm Star Polymer and Thermoresponsive Polyol Formulation

The massive difference in reactivity ratios between glycidol and mono-functional alkylene oxides (such as propylene oxide) allows chemists to dictate polymer topology[3]. Glycidol is selected to force the creation of branching points in statistical copolymerizations, enabling the precise tuning of the lower critical solution temperature (LCST) in advanced thermoresponsive materials.

Physical Description

Glycidol is an odorless clear colorless liquid. (NTP, 1992)
Colorless, slightly viscous liquid; [HSDB]
COLOURLESS SLIGHTLY VISCOUS LIQUID.
Colorless, odorless liquid.
Colorless liquid.

Color/Form

Colorless, slightly viscous liquid
Colorless liquid

XLogP3

-0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

74.036779430 Da

Monoisotopic Mass

74.036779430 Da

Boiling Point

333 °F at 760 mmHg (with decomposition) (NTP, 1992)
167 °C decomposes; 66 °C at 2.5 mm Hg
320 °F (decomposes)
320 °F (Decomposes)

Flash Point

162 °F (NTP, 1992)
162 °F
73 °C (closed cup)
72Â °C c.c.

Heavy Atom Count

5

Vapor Density

2.15 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
2.15 (Air = 1)
Relative vapor density (air = 1): 2.15
2.15

Density

1.1143 at 77 °F (NTP, 1992) - Denser than water; will sink
1.143 g/cu cm at 25 °C
Relative density (water = 1): 1.1
1.12

LogP

-0.95 (LogP)
log Kow = -0.95
-0.95

Decomposition

When heated to decomposition it emits acrid smoke and fumes.
166Â °C

Melting Point

-49 °F (NTP, 1992)
-45Â °C
-49 °F

UNII

S54CF1DV9A

Related CAS

25722-70-7

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity];
H360F ***: May damage fertility [Danger Reproductive toxicity]

Pharmacology

Slightly viscous, colorless and odorless liquid cyclic ether. Glycidol is used as a stabilizer for natural oils and vinyl polymers, as an alkylating agent, a sterilant, a demulsifier, a dye-leveling agent and it is also used as an intermediate in the synthesis of glycerol, glycidyl ethers and amines. Exposure to Glycidol irritates the skin, eyes, and mucous membranes and depresses the central nervous system in humans. Glycidol induces mutations in human lymphocytes and is reasonably anticipated to be a human carcinogen. (NCI05)

MeSH Pharmacological Classification

Carcinogens

Vapor Pressure

0.9 mmHg at 77 °F ; 2.5 mmHg at 151 °F (NTP, 1992)
5.59 [mmHg]
VP: 0.9 mm Hg at 25 °C
Vapor pressure, Pa at 25Â °C: 120
0.9 mmHg at 77 °F
(77 °F): 0.9 mmHg

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

556-52-5
57044-25-4
60456-23-7

Absorption Distribution and Excretion

The comparative disposition of glycidol was investigated in rats following oral (po) or intravenous (iv) administration at doses of 37.5 and 75 mg/kg. These were the doses used in the National Toxicology Program (NTP) oncogenicity study with glycidol. Approximately 87-92% of the dose was absorbed from the gastrointestinal tract of the rat. (14)C-Glycidol equivalents were eliminated in urine (40-48% of dose in 72 hr), feces (5-12%), and exhaled as CO2 (26-32%). At both doses, 9-12% and 7-8% (estimated) of the dose remained in tissues at 24 and 72 hr following dosing, respectively. In general, the concentrations of glycidol equivalents in tissues were proportional to the dose. The highest concentrations of radioactivity were observed in blood cells, thyroid, liver, kidney, and spleen, and the lowest in adipose tissue, skeletal muscle, and plasma. The pattern of distribution of radioactivity in tissues was similar for both the iv and po routes. The total recovery of radioactivity ranged from 87 to 91% of dose. Urinary radioactivity was resolved by high-performance liquid chromatography (HPLC) analysis into 15 metabolites. There were one major (14-21% of the dose) and four lesser metabolites (each representing 2-8%); the others were minor, each representing 1% or less of the dose. In general, the urinary metabolic profile was similar following either iv or po administration at the two doses studied. Previous studies by other investigators suggested that alpha-chlorohydrin, which was presumably formed from glycidol by the HCl in the stomach, was metabolized and excreted in urine as beta-chlorolactic acid. The results of the present study show that very little, if any, urinary radioactivity coeluted with authentic beta-chlorolactic acid following either iv or po administration. Therefore, it is concluded that the conversion of glycidol to alpha-chlorohydrin is quantitatively insignificant. However, it may be significant with regard to glycidol reproductive toxicity. Also, the NTP oncogenicity study with glycidol was carried out within the dose range in which its disposition characteristics were linear.
Absorbed through skin.
Approximately 87-92% of 37.5 or 75 mg/kg body weight (bw) orally administered glycidol is absorbed from the gastrointestinal tract of male Fischer 344 rats. Seven to eight per cent of the dose remained in tissues 72 hr following administration. The highest concentrations of radioactivity were observed in blood cells, thyroid, liver, kidney and spleen.

Metabolism Metabolites

Glycidol is rapidly hydrolyzed to glycerol (97.2%) and alpha-chlorohydrin (3-chloro-1,2-propanediol, 2.8%) in 0.1 M hydrochloric acid, with a half-life of 10 min. At pH 7 or 8, glycidol readily reacts with glutathione to form S-(2,3-dihydroxypropyl)glutathione.
S-(2,3-Dihydroxypropyl)glutathione, S-(2,3-dihydroxypropyl)cysteine and beta-chlorolactic acid are the major metabolites isolated from rat urine after intraperitoneal administration of glycidol. The generation of beta-chlorolactic acid is presumably a result of initial formation of alpha-chlorohydrin, with subsequent oxidation by alcohol and aldehyde dehydrogenases. Glycidol is hydrolyzed to glycerol by rat liver microsomal preparations.
Liver epoxide hydrase converted glycidol to glycerol. Glycidol was a substrate for lung and liver cytosolic glutathione S-transferases.
... The DNA damaging effects of 3-MCPD and its metabolites, glycidol and beta-chlorolactic acid, /were also studied/ in the in vitro comet assay on CHO cells. /The/ results show the absence of genotoxic potential of 3-MCPD in vivo in the target as well as in the non-target organs. Glycidol, the epoxide metabolite, induced DNA damages in CHO cells. beta-Chlorolactic acid, the main metabolite of 3-MCPD in rats, was shown to be devoid of DNA-damaging effects in vitro in mammalian cells.

Associated Chemicals

Glycidol (D);57044-25-4
Glycidol (DL);61915-27-3
Glycidol (L);60456-23-7

Wikipedia

Glycidol

Use Classification

Fire Hazards -> Carcinogens, Mutagens, Flammable - 2nd degree

Methods of Manufacturing

Treatment of monochlorohydrin with bases; reaction product of allyl alcohol and perbenzoic acid.

General Manufacturing Information

2-Oxiranemethanol: ACTIVE

Analytic Laboratory Methods

Method: NIOSH 1608, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: glycidol; Matrix: air; Detection Limit: not provided.
Colorimetric procedure for determining glycidol in the air of industrial premises is presented. The epoxide group of glycidol reacts with KSCN in the presence of bromothymol blue with a color exchange which is proportional to the concentration of glycidol in the reaction mixture. Sensitivity of the method is 3 mg/cu m glycidol in the atmosphere.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature: 2 - 8 °C Moisture sensitive. Handle and store under inert gas.
Glycidol must be stored to avoid contact with strong oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates). Store in tightly closed containers in a cool, well-ventilated area away from heat. Metal containers involving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to process containers. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Sources of igntion, such as smoking and open flames, are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire hazard. Wherever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.
Store only if stabilized. Cool. Dry. Well closed. Ventilation along the floor. Separated from strong bases, strong acids, food and feedstuffs.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

In rats pretreated with 278 mg of 2,3-epoxypropan-1-ol the acute LD50 of 1,2-dichloroethylene was decreased /by a factor of 5 (to less than 40 mg/kg/ & doses of 1,1-dichloroethylene as low as 12.5 mg/kg increased aspartate transaminase levels.

Dates

Last modified: 08-15-2023

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